molecular formula C5H7NOS B6205182 5-(methoxymethyl)-1,3-thiazole CAS No. 1893916-60-3

5-(methoxymethyl)-1,3-thiazole

Cat. No.: B6205182
CAS No.: 1893916-60-3
M. Wt: 129.2
InChI Key:
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Description

5-(Methoxymethyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by a methoxymethyl group attached to the fifth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone in the presence of a base. For example, the reaction of thioacetamide with 2-chloroacetaldehyde in the presence of sodium hydroxide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(formylmethyl)-1,3-thiazole or 5-(carboxymethyl)-1,3-thiazole.

    Reduction: Formation of 5-(methoxymethyl)-dihydrothiazole.

    Substitution: Formation of 5-(substituted methyl)-1,3-thiazole derivatives.

Scientific Research Applications

5-(Methoxymethyl)-1,3-thiazole has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with thiazole-based structures.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    5-(Methylthio)-1,3-thiazole: Contains a methylthio group instead of a methoxymethyl group.

    5-(Ethoxymethyl)-1,3-thiazole: Contains an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

5-(Methoxymethyl)-1,3-thiazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1893916-60-3

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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